2-(4-bromophenyl)-6-(2-nitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(4-bromophenyl)-6-(2-nitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a nitrophenoxy group, and a benzoisoquinoline core, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-6-(2-nitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoisoquinoline Core: The benzoisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Attachment of the Nitrophenoxy Group: The nitrophenoxy group can be attached through a nucleophilic aromatic substitution reaction, where a nitrophenol reacts with an appropriate leaving group on the benzoisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-6-(2-nitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(4-bromophenyl)-6-(2-nitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-6-(2-nitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: In biological systems, it may modulate signaling pathways related to cell growth, apoptosis, or oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-6-(2-nitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 2-(4-fluorophenyl)-6-(2-nitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 2-(4-methylphenyl)-6-(2-nitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
2-(4-bromophenyl)-6-(2-nitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C24H13BrN2O5 |
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Molecular Weight |
489.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-(2-nitrophenoxy)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C24H13BrN2O5/c25-14-8-10-15(11-9-14)26-23(28)17-5-3-4-16-20(13-12-18(22(16)17)24(26)29)32-21-7-2-1-6-19(21)27(30)31/h1-13H |
InChI Key |
DSWWRCVQCVVWJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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